N-[4-[2-[3,5-dimethyl-4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-pyrrolidin-1-ylacetamide
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Overview
Description
N-[4-[2-[3,5-dimethyl-4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-pyrrolidin-1-ylacetamide is a complex organic compound characterized by its multiple pyrrolidine and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-[3,5-dimethyl-4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-pyrrolidin-1-ylacetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Acylation Reactions:
Amination Reactions: The formation of the amide bond involves the reaction of amines with carboxylic acid derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-[3,5-dimethyl-4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-pyrrolidin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents such as halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-[2-[3,5-dimethyl-4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-pyrrolidin-1-ylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[2-[3,5-dimethyl-4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-pyrrolidin-1-ylacetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting cellular processes.
Gene Expression Modulation: Influence on gene expression and regulation of protein synthesis.
Comparison with Similar Compounds
N-[4-[2-[3,5-dimethyl-4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-pyrrolidin-1-ylacetamide can be compared with other similar compounds, such as:
This compound analogs: These compounds share similar structural features but may differ in their biological activities and applications.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry for their diverse biological activities.
Dimethylphenyl Compounds: Molecules with dimethylphenyl groups, known for their chemical stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[2-[3,5-dimethyl-4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N4O2/c1-21-15-25(16-22(2)29(21)32-27(36)19-34-11-7-8-12-34)31(5,6)26-17-23(3)30(24(4)18-26)33-28(37)20-35-13-9-10-14-35/h15-18H,7-14,19-20H2,1-6H3,(H,32,36)(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZXRVPXPBMGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CN2CCCC2)C)C(C)(C)C3=CC(=C(C(=C3)C)NC(=O)CN4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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